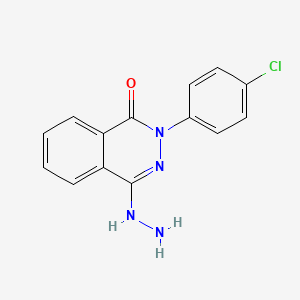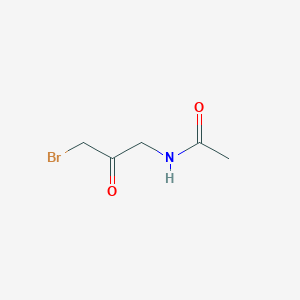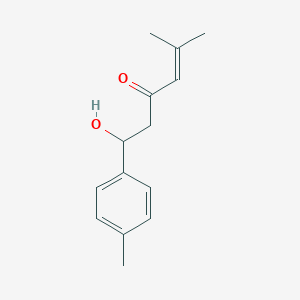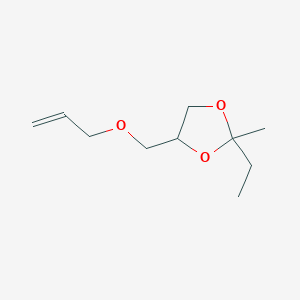
2,3-Dihydro-2-(4-chlorophenyl)-1,4-phthalazinedione 4-hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-2-(4-chlorophenyl)-1,4-phthalazinedione 4-hydrazone is a chemical compound that belongs to the class of phthalazinedione derivatives This compound is characterized by the presence of a chlorophenyl group attached to the phthalazinedione core, along with a hydrazone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-(4-chlorophenyl)-1,4-phthalazinedione 4-hydrazone typically involves the reaction of 2,3-dihydro-1,4-phthalazinedione with 4-chlorobenzaldehyde in the presence of a suitable hydrazine derivative. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-2-(4-chlorophenyl)-1,4-phthalazinedione 4-hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phthalazinedione derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-2-(4-chlorophenyl)-1,4-phthalazinedione 4-hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1,4-phthalazinedione: Lacks the chlorophenyl and hydrazone groups.
4-Chlorobenzaldehyde: Contains the chlorophenyl group but lacks the phthalazinedione core.
Hydrazine Derivatives: Contain the hydrazone moiety but differ in the rest of the structure.
Uniqueness
2,3-Dihydro-2-(4-chlorophenyl)-1,4-phthalazinedione 4-hydrazone is unique due to the combination of its chlorophenyl group, phthalazinedione core, and hydrazone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
68763-98-4 |
|---|---|
Formule moléculaire |
C14H11ClN4O |
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-4-hydrazinylphthalazin-1-one |
InChI |
InChI=1S/C14H11ClN4O/c15-9-5-7-10(8-6-9)19-14(20)12-4-2-1-3-11(12)13(17-16)18-19/h1-8H,16H2,(H,17,18) |
Clé InChI |
DNGLJUOPBSIBIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate](/img/structure/B14480481.png)







![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)
![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)

![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)

